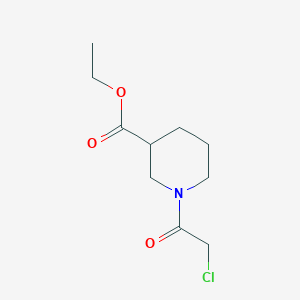

Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate

Description

Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C10H16ClNO3 It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom

Properties

IUPAC Name |

ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClNO3/c1-2-15-10(14)8-4-3-5-12(7-8)9(13)6-11/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBCFYAGERCGJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405308 | |

| Record name | 1-(2-Chloro-acetyl)-piperidine-3-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379254-55-4 | |

| Record name | 1-(2-Chloro-acetyl)-piperidine-3-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The preparation of ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate predominantly involves the acylation of a piperidine-3-carboxylate derivative with chloroacetyl chloride under controlled conditions. The key steps are:

- Starting material: Ethyl piperidine-3-carboxylate or its derivatives.

- Acylating agent: Chloroacetyl chloride.

- Base: Typically triethylamine or another non-nucleophilic base to neutralize HCl formed.

- Solvent: Dichloromethane (DCM) or similar inert solvents.

- Temperature: Maintained at low temperatures (0–5 °C) to control reaction rate and minimize side reactions.

This method ensures selective mono-acylation at the nitrogen atom of the piperidine ring.

Detailed Preparation Method

| Step | Reagents and Conditions | Description and Notes |

|---|---|---|

| 1 | Dissolve ethyl piperidine-3-carboxylate in DCM | Use anhydrous dichloromethane to maintain an inert environment. |

| 2 | Cool the solution to 0–5 °C | Low temperature controls the exothermic acylation reaction and reduces side product formation. |

| 3 | Add triethylamine (1.5 equiv) | Acts as a base to neutralize HCl generated during the reaction. |

| 4 | Slowly add chloroacetyl chloride (1.1 equiv) | Addition dropwise to maintain temperature and control reaction rate. |

| 5 | Stir the reaction mixture for 1–2 hours at 0–5 °C | Ensures complete acylation of the piperidine nitrogen. |

| 6 | Quench the reaction with water or aqueous sodium bicarbonate | Neutralizes residual acid and stops the reaction. |

| 7 | Extract the organic layer, dry over anhydrous MgSO4 | Removes water and impurities. |

| 8 | Purify the crude product by column chromatography or recrystallization | Yields pure this compound. |

Reaction Mechanism Insights

The reaction proceeds via nucleophilic attack of the piperidine nitrogen lone pair on the electrophilic carbonyl carbon of chloroacetyl chloride. The base (triethylamine) scavenges the released HCl, preventing protonation of the amine and side reactions.

Industrial and Scale-Up Considerations

In industrial settings, the synthesis is often adapted to continuous flow reactors to enhance safety and reproducibility. Automated control of temperature, reagent addition, and mixing improves yield and purity. Flow systems also allow precise control over reaction time and minimize exposure to hazardous reagents like chloroacetyl chloride.

Comparative Table of Preparation Parameters

| Parameter | Laboratory Scale | Industrial Scale (Continuous Flow) |

|---|---|---|

| Solvent | Dichloromethane (DCM) | DCM or alternative green solvents |

| Temperature | 0–5 °C | Controlled precisely via automated cooling systems |

| Base | Triethylamine (1.5 equiv) | Triethylamine or other bases |

| Reaction Time | 1–2 hours | Minutes to hours, optimized for throughput |

| Purification | Chromatography or recrystallization | Crystallization and filtration |

| Safety Measures | Standard fume hood, PPE | Closed systems with automated monitoring |

Research Findings and Optimization

- Yield: Reported yields for this acylation typically range from 75% to 90%, depending on reagent purity and reaction control.

- Selectivity: Maintaining low temperature and slow addition of chloroacetyl chloride minimizes diacylation or ring substitution side products.

- Solvent Choice: Dichloromethane is preferred for its inertness and ability to dissolve both reactants and products effectively.

- Base Efficiency: Triethylamine is widely used due to its solubility and ability to neutralize HCl without competing nucleophilicity.

Summary Table of Key Data

| Aspect | Details |

|---|---|

| Starting Material | Ethyl piperidine-3-carboxylate |

| Acylating Agent | Chloroacetyl chloride |

| Base | Triethylamine |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0–5 °C |

| Reaction Time | 1–2 hours |

| Yield | 75–90% |

| Purification | Column chromatography or recrystallization |

| Industrial Adaptation | Continuous flow reactors with automated control |

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Reduction Reactions: The carbonyl group in the chloroacetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and mild heating (40-60°C).

Reduction Reactions: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran, and low temperatures (0-5°C).

Oxidation Reactions: Oxidizing agents like hydrogen peroxide, solvents like water or acetonitrile, and room temperature conditions.

Major Products Formed

Substitution Reactions: New derivatives with different functional groups replacing the chloroacetyl group.

Reduction Reactions: Alcohol derivatives of the original compound.

Oxidation Reactions: N-oxides of the piperidine ring.

Scientific Research Applications

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical development. Its unique chloroacetyl group enhances its reactivity, making it valuable for constructing various derivatives that can lead to novel therapeutic agents .

Biology

Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate exhibits notable interactions with biological systems. It can act as a substrate or inhibitor in enzymatic reactions, influencing enzyme activity through covalent bonding or other interactions. This property makes it a candidate for studying enzyme kinetics and mechanisms .

Medicine

Research indicates potential applications in treating neurological disorders. The compound's ability to modulate cellular signaling pathways suggests it may have therapeutic effects, warranting further investigation into its pharmacological properties .

Case Studies

Several studies have explored the efficacy of this compound in different applications:

- Cancer Research : A study demonstrated that derivatives of this compound exhibited cytotoxicity against specific cancer cell lines, indicating potential for development as an anticancer agent .

- Enzyme Inhibition : Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways, which could be beneficial in regulating metabolic disorders.

- Neurological Studies : Investigations into its effects on neurotransmitter systems suggest that it may influence synaptic plasticity, making it a candidate for further research into treatments for neurodegenerative diseases .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Chemistry | Intermediate for complex organic synthesis; unique reactivity due to chloroacetyl group |

| Biology | Modulates enzyme activity; potential substrate/inhibitor roles |

| Medicine | Potential therapeutic applications for neurological disorders; cytotoxic effects on cancer cells |

Mechanism of Action

The mechanism of action of ethyl 1-(chloroacetyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate: Another piperidine derivative with similar structural features but different functional groups.

1-Methylpiperidine-3-carboxylic acid ethyl ester: A related compound with a methyl group instead of a chloroacetyl group.

Uniqueness

Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate is unique due to its chloroacetyl group, which imparts distinct reactivity and potential biological activity.

Biological Activity

Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a detailed exploration of its biochemical properties, cellular effects, molecular mechanisms, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a chloroacetyl group and an ethyl ester moiety. The presence of the chloroacetyl group is particularly noteworthy as it enhances the compound's reactivity and biological activity.

The compound interacts with various enzymes and proteins, acting as both a substrate and an inhibitor in biochemical reactions. These interactions can involve:

- Covalent bonding : The chloroacetyl group may form covalent bonds with nucleophilic sites on proteins.

- Hydrogen bonding : Contributes to the stability of enzyme-substrate complexes.

- Hydrophobic interactions : Influences the binding affinity to lipid membranes.

Cellular Effects

This compound exhibits notable effects on cellular processes:

- Modulation of cell signaling pathways : It can activate or inhibit specific pathways, impacting cell proliferation and apoptosis.

- Gene expression alteration : The compound influences the expression of genes involved in critical cellular functions, which may lead to changes in metabolism and cell health.

The molecular mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors. This interaction can cause conformational changes that affect their activity. For instance, binding to muscarinic acetylcholine receptors (M3R) has been linked to increased cell proliferation and resistance to apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound are critical for its long-term effects on cells. Studies indicate that while the compound remains stable under certain conditions, prolonged exposure can lead to decreased efficacy due to degradation.

Dosage Effects in Animal Models

The biological effects vary significantly with dosage:

- Low doses : May produce beneficial effects by modulating biochemical pathways without significant toxicity.

- High doses : Can result in toxic effects, including cellular damage and disruption of normal physiological functions.

Metabolic Pathways

This compound is metabolized by liver enzymes, leading to the formation of various metabolites that can interact with other biochemical pathways. This metabolic versatility is crucial for understanding its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Understanding the transport mechanisms is essential for evaluating the compound's biological efficacy. This compound can cross cell membranes via specific transporters or passive diffusion. Once inside cells, it may bind to intracellular proteins or accumulate in specific compartments, influencing its overall activity.

Comparison with Similar Compounds

To contextualize the biological activity of this compound, we can compare it with other piperidine derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate | Benzyl substitution | Moderate antibacterial activity |

| 1-Methylpiperidine-3-carboxylic acid ethyl ester | Methyl substitution | Lower cytotoxicity compared to chloroacetyl derivative |

The unique chloroacetyl group in this compound enhances its reactivity and potential biological activity compared to these similar compounds .

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate, and how is reaction progress monitored?

- Methodological Answer : A common approach involves nucleophilic substitution or acylation reactions. For example, piperidine derivatives can react with chloroacetyl chloride in alkaline aqueous conditions (pH 10–11 maintained by Na₂CO₃) under ambient temperature. Reaction progress is tracked via TLC using n-hexane/EtOAc mobile phases. Post-reaction, neutralization and recrystallization (e.g., ethanol) yield purified products .

- Key Considerations : Optimize pH to suppress side reactions (e.g., hydrolysis) and ensure stoichiometric excess of reagents for higher yields.

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks for the ethyl ester group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for OCH₂), piperidine protons (δ ~2.5–3.5 ppm), and chloroacetyl carbonyl (δ ~165–170 ppm).

- IR : Stretching vibrations for ester C=O (~1720 cm⁻¹) and amide/chloroacetyl C=O (~1680 cm⁻¹).

- Mass Spectrometry : ESI-TOF confirms molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

- Validation : Compare spectra with literature data for analogous piperidine derivatives .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact.

- Store in cool, dry conditions away from light to prevent degradation. Monitor for decomposition via periodic TLC or NMR.

- Dispose of waste via certified hazardous waste services, adhering to local regulations .

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : Combine X-ray crystallography (using SHELX software for refinement ) with spectroscopic data. For ambiguous cases, compare experimental and computed (DFT) dipole moments or electron density maps .

Advanced Research Questions

Q. What mechanistic insights explain the elimination kinetics of piperidine derivatives under thermal stress?

- Methodological Answer : Gas-phase elimination studies (via Arrhenius parameters) reveal decomposition pathways. For ethyl piperidine-3-carboxylate, log κ₁(s⁻¹) = 13.12 – (210.4 kJ mol⁻¹)/(2.303RT), indicating a unimolecular mechanism. Use GC-MS or IR spectroscopy to track volatile byproducts (e.g., CO₂, ethylene) .

- Application : Predict shelf-life by extrapolating rate constants to storage temperatures.

Q. How can computational chemistry predict the reactivity of this compound?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze:

- Charge distribution (e.g., negative charge at carbonyl oxygen).

- Frontier molecular orbitals (HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites.

- Transition-state modeling for reactions like hydrolysis or nucleophilic substitution .

Q. What strategies optimize the synthesis of bioactive derivatives (e.g., sulfonyl or acyl analogs)?

- Methodological Answer :

- Sulfonylation : React with 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM) using EDC/HOBt coupling.

- Acylation : Employ DIEA as a base to facilitate carbodiimide-mediated coupling with indole carbonyls .

- Purification : Use flash chromatography (e.g., 0–45% EtOAc/hexanes) or recrystallization.

- SAR Analysis : Test derivatives for bioactivity (e.g., enzyme inhibition) to establish structure-activity relationships .

Q. How does stereochemistry influence the stability and reactivity of piperidine-based esters?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.